molecular formula C9H17NO4S B13975829 (1-Acetylpiperidin-4-yl)methyl methanesulfonate

(1-Acetylpiperidin-4-yl)methyl methanesulfonate

Cat. No.: B13975829
M. Wt: 235.30 g/mol
InChI Key: XWXQFVGXNCJZNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetylpiperidin-4-yl)methyl methanesulfonate typically involves the acetylation of piperidine followed by the introduction of a methanesulfonate group. One common method involves the reaction of 1-acetylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Acetylpiperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of (1-hydroxypiperidin-4-yl)methyl methanesulfonate.

    Oxidation: Formation of piperidone derivatives.

Scientific Research Applications

(1-Acetylpiperidin-4-yl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (1-Acetylpiperidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The methanesulfonate group can also participate in nucleophilic substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Acetylpiperidin-4-yl)methyl methanesulfonate is unique due to its specific combination of an acetyl group and a methanesulfonate group attached to a piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(1-acetylpiperidin-4-yl)methyl methanesulfonate

InChI

InChI=1S/C9H17NO4S/c1-8(11)10-5-3-9(4-6-10)7-14-15(2,12)13/h9H,3-7H2,1-2H3

InChI Key

XWXQFVGXNCJZNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)COS(=O)(=O)C

Origin of Product

United States

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